molecular formula C9H6BrNO B3034795 5-BROMOISOQUINOLIN-2-IUM-2-OLATE CAS No. 223671-17-8

5-BROMOISOQUINOLIN-2-IUM-2-OLATE

Cat. No.: B3034795
CAS No.: 223671-17-8
M. Wt: 224.05 g/mol
InChI Key: ZMMWTYNVRSUXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoisoquinolin-2-ium-2-olate is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a bromine atom and an isoquinoline core, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinolin-2-ium-2-olate typically involves the bromination of isoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to ensure the selective bromination at the desired position on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoquinolin-2-ium-2-olate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of isoquinoline, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 5-bromoisoquinolin-2-ium-2-olate as an anticancer agent. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance, a derivative of isoquinoline demonstrated potent inhibitory activities with an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating its potential in treating neuroendocrine prostate cancer (NEPC) .

Mechanism of Action
The mechanism of action for compounds related to this compound often involves the modulation of protein interactions, particularly through the inhibition of enzymes like deoxyhypusine synthase (DHPS), which plays a critical role in protein translation associated with tumor proliferation . This suggests that such compounds could be developed into therapeutic agents targeting specific cancer pathways.

Organic Synthesis Applications

Reagent in Synthesis
this compound serves as a valuable reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds. Its unique structural properties allow for regioselective reactions that are essential in creating complex molecular architectures .

Table: Summary of Synthetic Applications

Application TypeDescriptionExample Compounds
Anticancer AgentsExhibits antiproliferative activity against cancer cell linesCompound 46 (IC50: 0.47 μM)
Organic Synthesis ReagentUsed for regioselective phosphonation and other synthetic transformationsHeterocyclic derivatives

Case Studies and Research Findings

Case Study 1: Antiproliferative Activity
A study focusing on the structural optimization of isoquinoline derivatives reported that modifications to the 4-position significantly enhanced antiproliferative activities against NEPC cells. The optimized compound displayed over 190-fold selectivity against prostate cancer cells, illustrating the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Mechanistic Insights
Research investigating the role of 5-bromoisoquinolin derivatives in modulating protein-protein interactions revealed that these compounds can effectively alter the specificity of E3 ubiquitin ligases, which are crucial for targeted protein degradation. This mechanism is particularly relevant for developing novel cancer therapies that aim to disrupt aberrant signaling pathways .

Mechanism of Action

The mechanism of action of 5-Bromoisoquinolin-2-ium-2-olate involves its interaction with various molecular targets. The bromine atom and the isoquinoline core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoisoquinolin-2-ium-2-olate is unique due to its specific bromination pattern and the presence of the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

5-Bromoisoquinolin-2-ium-2-olate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various disease processes. This article synthesizes information from diverse sources to elucidate the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the bromine atom at the 5-position and the quaternary ammonium at the 2-position enhances its solubility and reactivity, making it a suitable candidate for further pharmacological exploration.

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

One of the primary areas of research surrounding this compound is its role as an inhibitor of PARP enzymes, particularly PARP-1 and PARP-2. These enzymes are crucial in DNA repair mechanisms and cellular stress responses. Inhibiting PARPs can lead to increased cancer cell sensitivity to chemotherapy and radiotherapy.

Table 1: Inhibition Potency of 5-Bromoisoquinolin Derivatives Against PARP Enzymes

Compound NameIC50 (µM)Selectivity for PARP-2
This compound1.5High
5-Aminoisoquinoline3.0Moderate
4-Benzamidoisoquinoline0.9Very High

The data indicates that this compound exhibits potent inhibitory activity against PARP enzymes, with a notable selectivity for PARP-2, which is advantageous for minimizing off-target effects in therapeutic applications .

Antiproliferative Effects

Research has demonstrated that compounds related to 5-bromoisoquinolin derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural optimization studies have shown that modifications at the aryl moiety can enhance activity against neuroendocrine prostate cancer cells (NEPC).

Table 2: Antiproliferative Activity Against NEPC Cell Lines

CompoundIC50 (µM)Selectivity Index (NEPC/PC3)
This compound0.47>190
Lycobetaine0.95<50

These findings suggest that the compound not only inhibits cancer cell growth but does so with remarkable selectivity, which could reduce side effects in non-cancerous tissues .

The mechanisms through which 5-bromoisoquinolin derivatives exert their biological effects include:

  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compounds have been shown to induce G1 phase arrest, halting proliferation and allowing for DNA repair mechanisms to engage before division occurs .
  • Alteration of Gene Expression : There is evidence suggesting that these compounds can modulate the expression of genes involved in cell survival and apoptosis, further enhancing their therapeutic potential.

Case Studies and Clinical Relevance

Recent case studies have highlighted the efficacy of compounds similar to 5-bromoisoquinolin derivatives in preclinical models:

  • Murine Models : In vivo studies have demonstrated that treatment with these compounds resulted in reduced tumor growth rates compared to control groups.
  • Combination Therapies : Preliminary data suggest that combining 5-bromoisoquinolin derivatives with traditional chemotherapeutics may improve overall treatment efficacy by overcoming resistance mechanisms commonly found in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromoisoquinolin-2-ium-2-olate, and how can reaction conditions be systematically optimized?

  • Methodological Answer: Begin with established heterocyclic synthesis frameworks (e.g., cyclization of brominated precursors or halogenation of isoquinoline derivatives). Use fractional factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst systems (e.g., Brønsted acids or ionic liquids). Monitor yields via HPLC and characterize intermediates with 1^1H/13^13C NMR . Tabulate kinetic data to identify rate-limiting steps.

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer: Perform comparative NMR analysis of the brominated vs. non-brominated isoquinoline derivatives. Focus on deshielding effects in 1^1H NMR (e.g., aromatic protons adjacent to Br) and 13^13C NMR shifts near the bromine substituent. Use IR to confirm the presence of the olate group via O–H stretching (broad peak ~2500–3000 cm1^{-1}) and C=O/C=N vibrations. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What solvent systems are most effective for studying the compound’s solubility and aggregation behavior?

  • Methodological Answer: Conduct solubility tests in polar aprotic (DMSO, DMF), polar protic (MeOH, H2_2O), and nonpolar solvents (hexane). Use UV-Vis spectroscopy to detect aggregation via concentration-dependent absorbance shifts. Compare Hansen solubility parameters to predict miscibility .

Q. How should stability studies be designed to assess degradation under ambient lab conditions?

  • Methodological Answer: Expose the compound to controlled humidity (20–80% RH), temperature (4°C, 25°C, 40°C), and light (UV vs. dark) over 30 days. Monitor degradation via TLC and LC-MS, quantifying decomposition products. Use Arrhenius plots to extrapolate shelf-life .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer: Prioritize fume hood use due to potential bromine volatilization. Conduct a risk assessment for skin/eye irritation (via SDS analogs) and implement spill containment protocols. Use glovebox systems for air-sensitive reactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: Employ kinetic isotope effects (KIE) and Hammett plots to probe transition states. Use DFT calculations (e.g., Gaussian) to model charge distribution at the bromine site. Compare leaving-group tendencies with Cl/I analogs via competitive experiments .

Q. How can computational chemistry predict the electronic properties of this compound for catalytic applications?

  • Methodological Answer: Perform frontier molecular orbital (FMO) analysis using software like ORCA or GAMESS. Calculate HOMO-LUMO gaps to assess redox activity. Validate predictions with cyclic voltammetry (CV) and correlate with experimental catalytic performance in cross-coupling reactions .

Q. What experimental approaches resolve contradictions in reported thermodynamic data (e.g., ∆G of solvation)?

  • Methodological Answer: Replicate conflicting studies under identical conditions (solvent purity, calibration standards). Apply error-propagation analysis to identify systematic vs. random errors. Use isothermal titration calorimetry (ITC) for direct ∆G measurement .

Q. How does surface adsorption of this compound influence its environmental fate in indoor settings?

  • Methodological Answer: Simulate indoor surfaces (e.g., glass, PVC) using flow reactors. Quantify adsorption/desorption rates via QCM-D (quartz crystal microbalance with dissipation monitoring). Pair with ToF-SIMS to map surface interactions at molecular scales .

Q. What interdisciplinary strategies integrate this compound into photodynamic therapy (PDT) or materials science?

  • Methodological Answer: Screen for singlet oxygen generation using DPBF (1,3-diphenylisobenzofuran) assays. Functionalize nanoparticles (e.g., SiO2_2 or MOFs) via covalent grafting and characterize loading efficiency with BET surface area analysis. Collaborate with bioassay teams to test cytotoxicity .

Properties

IUPAC Name

5-bromo-2-oxidoisoquinolin-2-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-3-1-2-7-6-11(12)5-4-8(7)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMWTYNVRSUXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromoisoquinoline (0.83 g, 3.0 mmol), MCPBA (1.84 g, 8 mmol) and NaHCO3 (0.672 g, 8 mmol) in CH2Cl2 (10 mL) and H2O (5 mL) was stirred overnight. The solvents were removed, and the residue was purified by silica gel column chromatography eluting with EtOAc to give 0.51 g of the title compound. MS (APCI) m/e 225 (M+H)+.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
0.672 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.1 A suspension of 6.24 g (30.0 mmol) of 5-bromoisoquinoline and 17.5 g (30 mmol) of magnesium monoperoxyphthalate hexahydrate (85%) in 120 ml of 2-propanol is stirred at room temperature for 50 hours. The reaction mixture is evaporated in vacuo, and saturated sodium chloride solution, saturated sodium hydrogencarbonate solution and dichloromethane are added. The organic phase is separated off and washed a number of times with saturated sodium chloride solution. The organic phase is dried over sodium sulfate and evaporated. The residue is stirred with tert-butyl methyl ether, giving 5-bromoisoquinoline 2-oxide as colourless crystals; HPLC/MS: 1.51 min, [M+H] 224/226.
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Aqueous meta-chloroperbenzoic acid (65%, 29 g) was added to a solution of 5-bromoisoquinoline (20.7 g) in chloroform (250 ml), and the mixture was stirred at room temperature for 1 hour. The reaction solution was neutralized with an aqueous sodium hydroxide solution with cooling in an ice bath and partitioned into organic and aqueous layers. The organic layer was washed with brine. The organic layer thus washed was dried over anhydrous sodium sulfate. Then, the solvent was distilled off, and small amounts of chloroform and diethyl ether were added to the residue. The deposit was filtrated to obtain compound (1a) (11.8 g, 50%).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods IV

Procedure details

To a solution of 5-bromoisoquinoline (10.65 g, 51.19 mmol) in CH2Cl2 (250 mL), m-CPBA (9.717 g, 56.31 mmol) was added and the mixture refluxed for 20 h and allowed to cool to rt. The mixture was washed with sat Na2SSO3 (75 mL), then 3×1N NaOH, then brine. The organic layer was dried w/Na2SO4, filtered and evaporated. The residue was crystallized from CH2Cl2: Et2O to yield the title compound as a white fluffy solid (4.58 g). MS (ESI pos. ion) m/z: 224 (MH+). Calc'd exact mass for C9H5BrNO: 224.
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
9.717 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
5-BROMOISOQUINOLIN-2-IUM-2-OLATE
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
5-BROMOISOQUINOLIN-2-IUM-2-OLATE
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
5-BROMOISOQUINOLIN-2-IUM-2-OLATE
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
5-BROMOISOQUINOLIN-2-IUM-2-OLATE
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
5-BROMOISOQUINOLIN-2-IUM-2-OLATE
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
5-BROMOISOQUINOLIN-2-IUM-2-OLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.